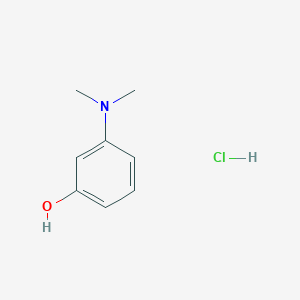
3-(Dimethylamino)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)phenol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylamino group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-(Dimethylamino)phenol hydrochloride typically involves the reaction of dimethylamine with resorcinol. The process can be summarized as follows:
Reaction with Dimethylamine: Resorcinol is reacted with an aqueous solution of dimethylamine. This reaction is carried out in an autoclave at elevated temperatures (around 175-180°C) to form the crude product.
Purification: The crude product is then treated with industrial liquid alkali and extracted with toluene to remove by-products. The aqueous phase is neutralized, and unreacted resorcinol is washed away.
Vacuum Distillation: The final product, 3-(Dimethylamino)phenol, is obtained through vacuum distillation
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process ensures high product purity and safety in production, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, amine derivatives, and substituted phenols, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its effects on cellular processes and enzyme activities.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)phenol hydrochloride involves its interaction with cellular components. It can affect enzyme activities, such as glutathione peroxidase, catalase, and superoxide dismutase, leading to alterations in cellular redox states. The compound’s molecular targets and pathways include oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Diethylaminophenol: Similar structure but with an ethyl group instead of a methyl group.
4-Aminophenol: Lacks the dimethylamino group and has an amino group at the para position.
3-Aminophenol: Similar structure but with an amino group instead of a dimethylamino group
Uniqueness
3-(Dimethylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its reactivity and interaction with biological molecules, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H12ClNO |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
3-(dimethylamino)phenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-9(2)7-4-3-5-8(10)6-7;/h3-6,10H,1-2H3;1H |
InChI-Schlüssel |
QFFMLAOGZNJIBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


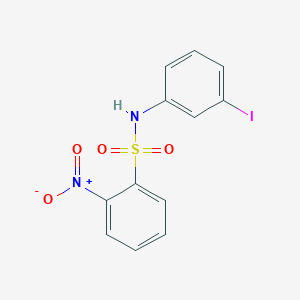

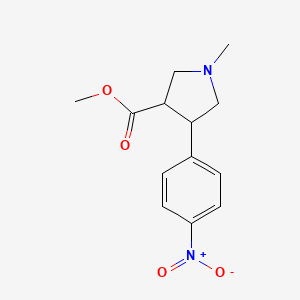
![5-chloro-2-cyclopropyl-1H-imidazo[4,5-b]pyridine](/img/structure/B15231109.png)
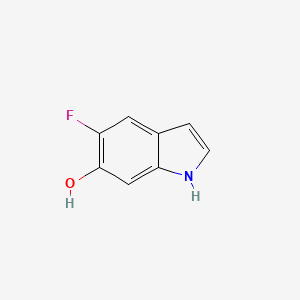



![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)
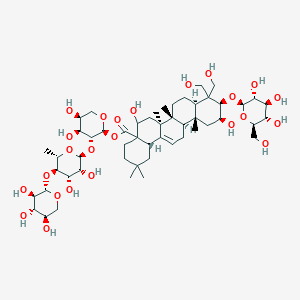



![6-Tert-butyl-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B15231165.png)
